molecular formula C10H11NO2 B048356 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid CAS No. 114527-53-6

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid

Cat. No. B048356
CAS RN: 114527-53-6
M. Wt: 177.2 g/mol
InChI Key: INRNDFZVAKDYFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid and its derivatives has been achieved through multiple synthetic approaches. Traditional methods include the Pictet-Spengler and Bischler-Nepieralski reactions. Recent advancements have introduced techniques like enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. These methods have facilitated the construction of a variety of derivatives, showcasing the versatility of this compound in synthetic chemistry (Kotha, Deodhar, & Khedkar, 2014).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied to understand their biological and chemical properties. Techniques such as X-ray diffraction, NMR spectroscopy, and single crystal analysis have been employed to characterize these compounds and elucidate their conformational and stereochemical aspects, which are crucial for their biological activity and synthetic utility.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including decarboxylation, alkylation, and cycloaddition reactions. These reactions are essential for the synthesis of complex molecules and the development of novel compounds with potential pharmaceutical applications. The compound's reactivity is a key factor in its utility as a building block in organic synthesis.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and optical purity, are significant for its application in medicinal chemistry. These properties are determined by its molecular structure and influence its behavior in synthetic and biological systems.

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, play a crucial role in its synthetic applications. Understanding these properties is essential for optimizing reaction conditions and developing new synthetic methodologies.

Scientific Research Applications

  • Drug Discovery and Medicinal Chemistry :

    • P-Chiral, N-phosphoryl sulfonamide Brønsted acids show potential in environmentally benign and metal-free organocatalytic synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, potentially benefiting drug discovery (Mbaezue, Topić, & Tsantrizos, 2023).
    • Tetrahydroquinoline-8-carboxylic acid derivatives show potential as novel Disease-Modifying Antirheumatic Drugs (DMARDs) for treating adjuvant arthritis and suppressing bone destruction (Kohno et al., 1997).
    • The synthesis of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, indicating high specific activity and potential applications in various fields, was achieved efficiently (Kotha & Banerjee, 2007).
  • Organic Synthesis and Chemical Characterization :

    • Various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the N-carboxy anhydride and N-acetyl derivative, were identified and characterized (Jansa, Macháček, & Bertolasi, 2006).
    • A practical and efficient synthesis of α-aminophosphonic acids incorporated into 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline heterocycles was presented, offering conformationally constrained analogues of pipecolic acid (Ordóñez et al., 2016).
    • A stereoselective reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali yielded individual cis isomers of 1,2,3,4-tetrahydroquinoline-4-carboxylic acids (Zhuravleva et al., 2009).
  • Pharmacological Studies :

    • Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus, exhibited high biological activity against bacteria and fungi (Asolkar et al., 2004).
    • The study of 2-Carboxytetrahydroquinolines revealed conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor, highlighting its potential in neurotransmitter recognition (Carling et al., 1992).

Safety and Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRNDFZVAKDYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552780
Record name 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114527-53-6
Record name 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

That same document describes the preparation of (-)-6-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with an optical purity of 100% and a yield of 95%, from m-tyrosine in accordance with the same method. However, where L-phenylalanine is used as the starting material, it is not possible to obtain a (-)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with 100% optical purity.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a simple and efficient method to synthesize 1,2,3,4-tetrahydroquinoline-3-carboxylic acids?

A1: A one-pot synthesis method utilizing the tert-amino effect has been reported as a facile route to obtain 1,2,3,4-tetrahydroquinoline-3-carboxylic acids. [, ] This method employs readily available starting materials like ortho-dialkylaminoaldehydes and Meldrum's acid in the presence of trimethylsilyl chloride (Me3SiCl) within dimethylformamide (DMF) solution. [] This approach offers a streamlined alternative to more complex synthetic pathways.

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